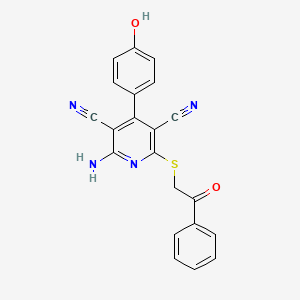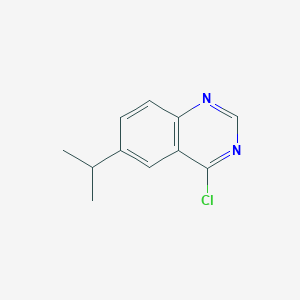
4-Chloro-6-(propan-2-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(propan-2-yl)quinazoline is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of quinazoline, an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also contains a chlorine atom and a propan-2-yl group attached to the quinazoline core .科学的研究の応用
Antitumor Activity and EGFRwt-TK Inhibition
4-Chloro-6-(propan-2-yl)quinazoline derivatives have been explored for their potential in cancer treatment, focusing on their antitumor activities and ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). For instance, novel 4-arylaminoquinazoline derivatives demonstrated significant inhibitory effects against tumor cells, showing promise as potent antitumor agents. These compounds exhibited high antiproliferative activities and could induce late apoptosis in certain cancer cells, highlighting their potential for developing anti-cancer drugs targeting EGFR-TK (Zhang et al., 2019).
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have also been identified as potent histamine H4 receptor (H4R) inverse agonists. This discovery opens pathways for developing dual-action H1R/H4R ligands, which may offer added therapeutic benefits for treating inflammatory conditions. These compounds exhibit considerable affinity for human histamine receptors, suggesting potential applications in anti-inflammatory therapies (Smits et al., 2008).
Corrosion Inhibition
Research has demonstrated the efficacy of quinazoline-based compounds in corrosion inhibition, particularly for protecting mild steel in acidic environments. These inhibitors exhibit mixed-type inhibitive action and form protective films on the metal surface, highlighting their potential for industrial applications in corrosion prevention (Olasunkanmi & Ebenso, 2019).
Anti-Inflammatory and Antimicrobial Activities
Quinazoline derivatives have shown significant anti-inflammatory and antimicrobial activities. The development of novel compounds with these properties indicates the potential for quinazolines in treating infectious and inflammatory diseases, providing a foundation for future pharmaceutical developments (Srivastav, Salahuddin, & Shantakumar, 2009).
Safety and Hazards
将来の方向性
Quinazoline and its derivatives, including 4-Chloro-6-(propan-2-yl)quinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry.
作用機序
Target of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . Therefore, it’s plausible that 4-Chloro-6-(propan-2-yl)quinazoline may interact with multiple targets involved in these biological processes.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and immune response .
Pharmacokinetics
The compound’s molecular weight (20667) suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed .
Result of Action
Given the known activities of quinazoline derivatives, it’s plausible that the compound could have effects such as inhibition of cell proliferation, modulation of immune response, and reduction of inflammation .
特性
IUPAC Name |
4-chloro-6-propan-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVOSQYCAPLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937669-71-1 |
Source


|
| Record name | 4-chloro-6-(propan-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


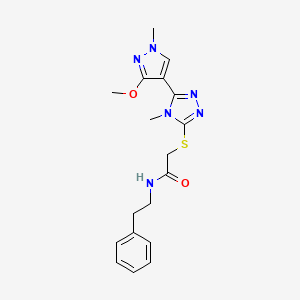
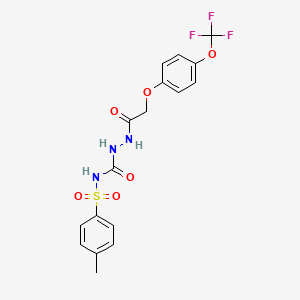
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
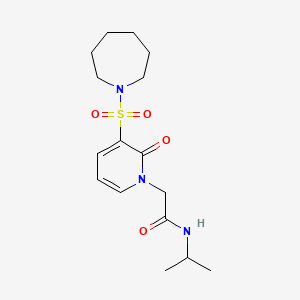

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)
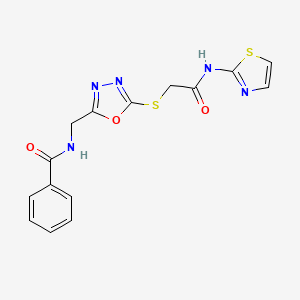

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)
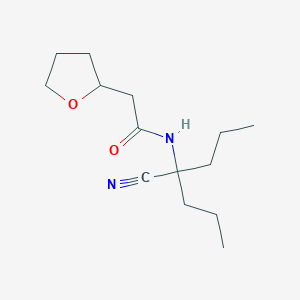
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

